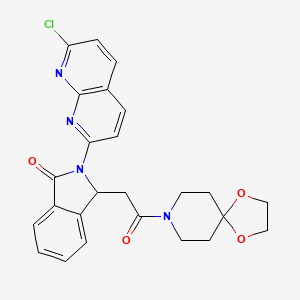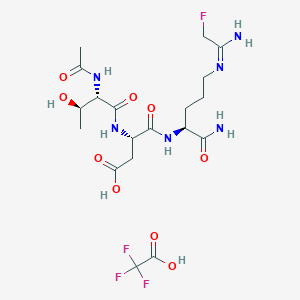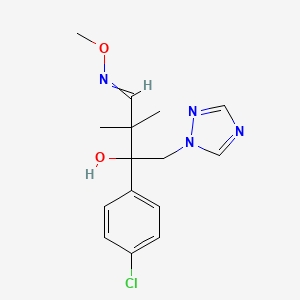
2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-R-3783 is a triazole antifungal compound that has been studied for its efficacy against various fungal infections. It has shown promising results in both superficial and systemic mycoses, including candidiasis, cryptococcosis, and aspergillosis .
Preparation Methods
The synthesis of BAY-R-3783 involves multiple steps, starting with the preparation of the triazole ring. The reaction conditions typically include the use of specific catalysts and solvents to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
BAY-R-3783 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BAY-R-3783 has been extensively studied for its antifungal properties. It has been compared with other antifungal agents like fluconazole, itraconazole, ketoconazole, and amphotericin B in various animal models. The compound has shown effectiveness in treating systemic mycoses such as coccidioidomycosis, histoplasmosis, and blastomycosis . Its applications extend to medical research, where it is used to study fungal infections and develop new antifungal therapies.
Mechanism of Action
BAY-R-3783 exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets specific enzymes involved in the ergosterol biosynthesis pathway, making it effective against a wide range of fungal species .
Comparison with Similar Compounds
BAY-R-3783 is compared with other triazole antifungal agents such as fluconazole, itraconazole, and ketoconazole. While all these compounds share a similar mechanism of action, BAY-R-3783 has shown superior efficacy in certain models of fungal infections. Its unique chemical structure allows for better penetration and activity against resistant fungal strains .
Similar compounds include:
- Fluconazole
- Itraconazole
- Ketoconazole
- Amphotericin B
Each of these compounds has its own set of advantages and limitations, but BAY-R-3783 stands out due to its broad-spectrum activity and effectiveness in various experimental models .
Properties
Molecular Formula |
C15H19ClN4O2 |
|---|---|
Molecular Weight |
322.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H19ClN4O2/c1-14(2,8-19-22-3)15(21,9-20-11-17-10-18-20)12-4-6-13(16)7-5-12/h4-8,10-11,21H,9H2,1-3H3 |
InChI Key |
IULXCMVDEVQTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B10782763.png)
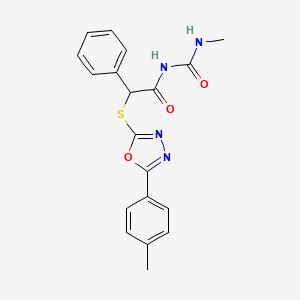
![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B10782768.png)
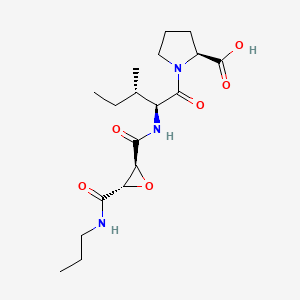
![6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10782786.png)
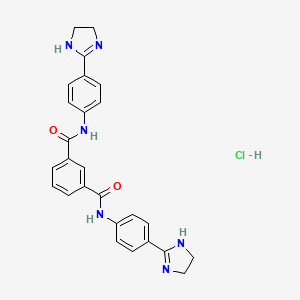
![4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid](/img/structure/B10782798.png)
![4-[[5-(Diaminomethylideneamino)-1-(2-methylbutylamino)-1-oxopentan-2-yl]amino]-3-[[2-[[5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10782806.png)
![[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B10782812.png)
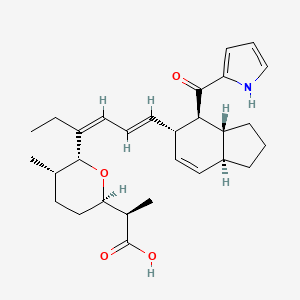
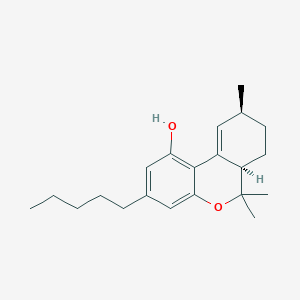
![(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10782828.png)
